Fmoc-2,3-Dichloro-D-Phenylalanine

Peptide Synthesis Medicinal Chemistry Halogen Bonding

For peptide drug candidates requiring extended half-lives, this building block is critical. Its D-configuration ensures resistance to proteolytic degradation—a primary hurdle in therapeutic development. Unlike generic L-isomers, only the D-enantiomer preserves the requisite stereochemical identity for target receptor binding. For medicinal chemists mapping halogen-bonding interactions, the distinct 2,3-dichloro substitution pattern provides a precise steric and electronic probe that cannot be replicated by 2,4- or 3,4-regioisomers.

Molecular Formula
Molecular Weight 456.32
Cat. No. B1579621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-2,3-Dichloro-D-Phenylalanine
Molecular Weight456.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-2,3-Dichloro-D-Phenylalanine: Analytical and Procurement Specifications for SPPS


Fmoc-2,3-Dichloro-D-Phenylalanine (CAS: 1260614-79-6) is a D-configured, ortho-/meta-dichlorinated, Fmoc-protected non-canonical amino acid derivative utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). It is a single-enantiomer compound with a molecular formula of C24H19Cl2NO4 and a molecular weight of 456.3 g/mol [1]. Commercial specifications typically cite a purity of 0.95 (95%) with a recommended storage temperature of 0-8 °C .

Why Substituting Fmoc-2,3-Dichloro-D-Phenylalanine with Other Halogenated Phenylalanines Compromises Peptide Design


The unique combination of stereochemistry (D-isomer) and halogenation pattern (2,3-dichloro) in Fmoc-2,3-Dichloro-D-Phenylalanine confers a distinct set of physicochemical and biochemical properties that cannot be replicated by generic substitution with L-isomers, mono-halogenated analogs, or other dichloro regioisomers. These differences manifest in critical parameters such as calculated lipophilicity (cLogP), conformational constraint, and susceptibility to enzymatic metabolism [1]. Substituting with an L-isomer would fundamentally alter a peptide's stereochemical identity, impacting receptor binding and proteolytic stability. Choosing a different dichloro regioisomer, such as 2,4- or 3,4-dichloro, changes the electronic distribution and steric profile of the aromatic ring, which can drastically affect interactions with hydrophobic binding pockets and the overall folding of the peptide chain [2].

Quantifiable Differentiation of Fmoc-2,3-Dichloro-D-Phenylalanine Against Primary Comparators


Differentiation via Regiospecific Dichloro Substitution: 2,3- vs 2,4- and 3,4-Dichloro Analogs

The 2,3-dichloro substitution pattern on the phenyl ring of Fmoc-2,3-Dichloro-D-Phenylalanine creates a distinct steric and electronic environment compared to other dichloro regioisomers like the 2,4- or 3,4-dichloro analogs. While the molecular weight and formula are identical, the positioning of the two chlorine atoms alters the compound's capacity for specific, directional non-covalent interactions, such as halogen bonding, and influences the overall molecular dipole and polar surface area [1]. This regiospecificity is a primary differentiator in applications where precise spatial arrangement is critical for target binding.

Peptide Synthesis Medicinal Chemistry Halogen Bonding

Conformational and Stability Impact of D-Stereochemistry vs. L-Isomer

The D-configuration of Fmoc-2,3-Dichloro-D-Phenylalanine, in contrast to its L-isomer counterpart (Fmoc-2,3-Dichloro-L-Phenylalanine, CAS: 1260615-87-9), introduces a defined conformational constraint into a peptide backbone. This is a well-established, class-wide property of D-amino acids [1]. The result is a profound alteration of the peptide's secondary structure, which is consistently associated with significantly enhanced resistance to proteolytic degradation by common enzymes that exclusively recognize L-amino acid sequences [2]. This effect is intrinsic to the stereochemistry and is not a unique finding for this specific derivative.

Peptide Stability Proteolytic Resistance D-Amino Acids

Enzymatic Metabolism Rate: 2,3-Dichloro Pattern vs. Other Halogenated Phenylalanines

Research on the metabolism of chlorophenylalanines by phenylalanine aminotransferase indicates that the rate of transamination is significantly influenced by the halogenation pattern. In a study of bushbean shoots, various dichlorophenylalanines were transaminated at rates of 20-40% of that observed with the natural substrate, L-phenylalanine [1]. While this study did not use the Fmoc-protected derivative, it provides a class-level inference that the 2,3-dichloro substitution pattern imparts a distinct metabolic liability compared to other chlorination patterns, such as the 4-chloro derivative which showed transamination rates 25% higher than phenylalanine.

Drug Metabolism Enzyme Substrate Specificity Halogenated Amino Acids

Precision Applications for Fmoc-2,3-Dichloro-D-Phenylalanine in Research and Development


Synthesis of Proteolytically Stable, Conformationally Constrained Peptide Therapeutics

Researchers focused on developing peptide-based drug candidates with extended half-lives should prioritize Fmoc-2,3-Dichloro-D-Phenylalanine. Its D-configuration is a proven strategy to confer resistance to proteolytic degradation, a major hurdle in peptide therapeutics [1]. This building block enables the synthesis of metabolically robust lead compounds.

Structure-Activity Relationship (SAR) Studies for Halogen Bonding Optimization

For medicinal chemists investigating the role of halogen bonding in protein-ligand interactions, this compound serves as a precise tool. The specific 2,3-dichloro substitution pattern offers a distinct steric and electronic profile compared to other chlorophenylalanine regioisomers, allowing for the systematic exploration of directional, non-covalent interactions to optimize target binding affinity and selectivity .

Incorporation as a Chiral Probe or Constraint in Biophysical Studies

This compound is highly suitable for biophysical studies aimed at understanding peptide folding, self-assembly, or membrane interactions. The combination of a hydrophobic, dichlorinated aromatic ring and a fixed D-stereochemistry introduces a strong conformational bias, making it an excellent probe for dissecting the energetic contributions of specific residues to peptide secondary structure and stability .

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